molecular formula C10H13NO2 B1603524 3-(4-Methoxyphenoxy)azetidine CAS No. 954220-70-3

3-(4-Methoxyphenoxy)azetidine

Cat. No. B1603524
M. Wt: 179.22 g/mol
InChI Key: BRAURHKCYODXSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)azetidine is a chemical compound with the linear formula C10H14O2N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of azetidines, including 3-(4-Methoxyphenoxy)azetidine, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenoxy)azetidine is represented by the SMILES string COC1=CC=C (C=C1)OC2CNC2.Cl . The InChI key for this compound is VPPOGXAOHZSAQQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Azetidines, including 3-(4-Methoxyphenoxy)azetidine, have been used in various chemical reactions. For instance, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenoxy)azetidine is a solid compound . It is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable .

Scientific Research Applications

Anticancer Applications

3-(4-Methoxyphenoxy)azetidine derivatives have shown significant potential in cancer treatment. For instance, a study by Parmar et al. (2021) discovered potent antitumor agents with a thiourea compound bearing the 3-(4-methoxyphenyl)azetidine moiety. These compounds displayed strong anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. The study emphasizes the potent activity of these compounds in inhibiting cancer cell growth, with some showing more efficacy than traditional chemotherapeutic agents.

Tubulin-Targeting Antitumor Agents

Another notable application is in the development of tubulin-targeting antitumor agents. Greene et al. (2016) in their research published in the Journal of Medicinal Chemistry, investigated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which included derivatives of 3-(4-Methoxyphenoxy)azetidine. These compounds demonstrated potent antiproliferative effects in breast cancer cells and were effective in inhibiting the polymerization of tubulin, which is crucial for cancer cell growth and division.

Synthesis and Chemical Properties

From a chemical synthesis perspective, studies have explored the efficient synthesis and functionalization of azetidine derivatives, including 3-(4-Methoxyphenoxy)azetidine. Denis et al. (2018) in their paper published in Organic Letters described the preparation of 3,3-Diarylazetidines from N-Cbz azetidinols, highlighting the role of azetidines in accessing under-explored chemical spaces for drug discovery. This research contributes to the broader understanding of azetidine synthesis and its potential applications in medicinal chemistry.

Potential in Neurological Research

Azetidine derivatives, including 3-(4-Methoxyphenoxy)azetidine, have also been studied in the context of neurological research. For example, Faust et al. (2010) in the European Journal of Medicinal Chemistry investigated azetidine derivatives as GABA-uptake inhibitors. Thesestudies provided insights into the potential of azetidine derivatives in modulating neurotransmitter activity, which is crucial in various neurological disorders.

Applications in Material Science

In the realm of material science, azetidines, including variants of 3-(4-Methoxyphenoxy)azetidine, are explored for their unique properties. Ye et al. (2011) in their study published in Angewandte Chemie, discussed the synthesis of azetidin-3-ones through gold-catalyzed oxidation of alkynes, showcasing the versatility of azetidine compounds in synthetic chemistry and their potential applications in material science.

Use in Agricultural Science

Azetidine derivatives also find applications in agricultural science. Pitman et al. (1977) in their research in Plant Physiology explored the effects of azetidine-2-carboxylic acid on ion uptake and release in barley roots. This research contributes to our understanding of plant physiology and the potential role of azetidine derivatives in agricultural applications.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable .

Future Directions

Azetidines, including 3-(4-Methoxyphenoxy)azetidine, have been used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both synthetic methodology and application of azetidines that have been published in recent years with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-(4-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAURHKCYODXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604059
Record name 3-(4-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)azetidine

CAS RN

954220-70-3
Record name 3-(4-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 2A (PDE2A) inhibitors have been reported to demonstrate in vivo activity in preclinical models of cognition. To more fully explore the biology of PDE2A inhibition, we …
Number of citations: 27 pubs.acs.org

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